molecular formula C12H22O2 B12960419 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- CAS No. 1536326-17-6

4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)-

Cat. No.: B12960419
CAS No.: 1536326-17-6
M. Wt: 198.30 g/mol
InChI Key: IVCJGAUQMMORNE-YRNVUSSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,9-dimethyl-1-decen-4-ol.

    Oxidation: The hydroxyl group in the starting material is oxidized to form the aldehyde group. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alcohols, acids, and alkyl halides.

Major Products Formed

Scientific Research Applications

4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Decenal, 9-hydroxy-5,9-dimethyl-, (4E)- is unique due to the presence of both a hydroxyl group and an aldehyde group, allowing it to participate in a wide range of chemical reactions. Its specific structure also contributes to its distinct biological and chemical properties, making it valuable in various scientific and industrial applications .

Properties

CAS No.

1536326-17-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(E)-9-hydroxy-5,9-dimethyldec-4-enal

InChI

InChI=1S/C12H22O2/c1-11(7-4-5-10-13)8-6-9-12(2,3)14/h7,10,14H,4-6,8-9H2,1-3H3/b11-7+

InChI Key

IVCJGAUQMMORNE-YRNVUSSQSA-N

Isomeric SMILES

C/C(=C\CCC=O)/CCCC(C)(C)O

Canonical SMILES

CC(=CCCC=O)CCCC(C)(C)O

Origin of Product

United States

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